
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride
説明
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride, also known as TETS, is a compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of diazepane, which is a seven-membered ring containing five carbon atoms and two nitrogen atoms. TETS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
Convergent Multicomponent Synthesis
- Application: A study explored a two-step approach to synthesize diazepane systems, using a Ugi multicomponent reaction followed by an SN2 reaction. This method achieved high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
Synthesis of Prolines Bearing Fluorinated Units
- Application: Research on the synthesis of 2-substituted 4-(trifluoromethyl)-pyrrolidines using N-[3-(Trifluoromethyl)homoallyl]sulfonamides was conducted, leading to the creation of optically active prolines (Nadano et al., 2006).
Promotion of Polyhydroquinoline Synthesis
- Application: A novel N-sulfonic acid catalyst was developed and used to efficiently synthesize hexahydroquinolines via a one-pot condensation process. This method provided excellent yields in a short time and demonstrated the catalyst's reusability without loss of activity (Goli-Jolodar et al., 2016).
Cascade Sulfonimidate to Sulfonamide Rearrangement
- Application: A study developed a copper(I)-catalyzed cascade reaction involving sulfonimidates and sulfonamides, leading to a library of substituted diazepin-7(6H)-ones (Nagaraj et al., 2012).
Development of N-F Fluorinating Agents
- Application: A review covered the development of various N-F fluorinating agents, underscoring their importance in research due to the unique properties of fluorine. This included the synthesis and reactions of these agents, providing insights into their fluorination power and mechanisms from a historical perspective (Umemoto et al., 2021).
Synthesis of Sulfonamide Derivatives
- Application: Research demonstrated a novel route to synthesize cyclic or open-chain sulfonamide derivatives through a reaction cascade involving N-(polychloroethyl)sulfonamides (Rozentsveig et al., 2010).
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)6-12-16(14,15)13-4-1-2-11-3-5-13;/h11-12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZKOITNMNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride | |
CAS RN |
1820666-22-5 | |
| Record name | 1H-1,4-Diazepine-1-sulfonamide, hexahydro-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)
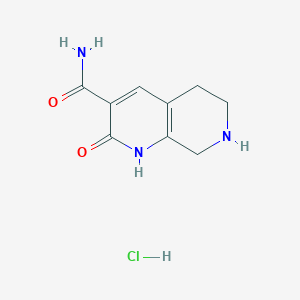
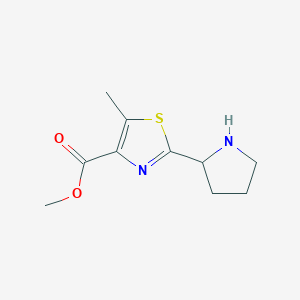
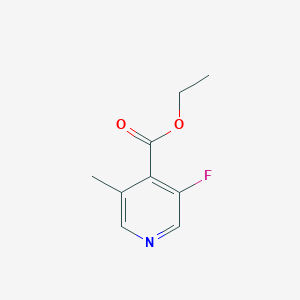
![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
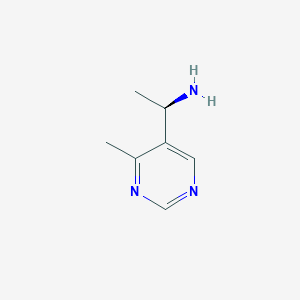
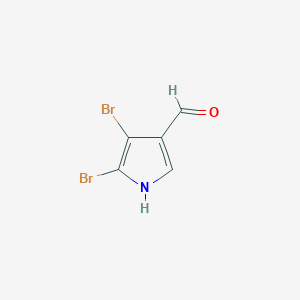
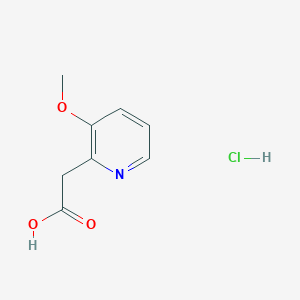



![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)
